BenchChemオンラインストアへようこそ!

N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Lipophilicity ADME Physicochemical property

N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 900872-03-9) is a small-molecule member of the pyrazolo[1,5-a]pyrimidine class, a privileged heterocyclic scaffold extensively explored for kinase inhibition. The compound has a molecular weight of 365.5 g/mol, a topological polar surface area of 54.7 Ų, and a computed XLogP3 of 3.1, indicating moderate lipophilicity.

Molecular Formula C21H27N5O
Molecular Weight 365.481
CAS No. 900872-03-9
Cat. No. B2426038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
CAS900872-03-9
Molecular FormulaC21H27N5O
Molecular Weight365.481
Structural Identifiers
SMILESCCCC1=NC2=C(C=NN2C(=C1)NCCN3CCOCC3)C4=CC=CC=C4
InChIInChI=1S/C21H27N5O/c1-2-6-18-15-20(22-9-10-25-11-13-27-14-12-25)26-21(24-18)19(16-23-26)17-7-4-3-5-8-17/h3-5,7-8,15-16,22H,2,6,9-14H2,1H3
InChIKeyMVAQJMWEHPGCEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 900872-03-9): Procurement-Ready Physicochemical and Scaffold Profile


N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 900872-03-9) is a small-molecule member of the pyrazolo[1,5-a]pyrimidine class, a privileged heterocyclic scaffold extensively explored for kinase inhibition [1]. The compound has a molecular weight of 365.5 g/mol, a topological polar surface area of 54.7 Ų, and a computed XLogP3 of 3.1, indicating moderate lipophilicity [2]. It features a morpholinoethyl side chain at the 7-position, a phenyl group at the 3-position, and an n-propyl chain at the 5-position. This specific substitution pattern differentiates it from many pyrazolo[1,5-a]pyrimidine analogs, which often bear smaller alkyl groups or different amine tethers, and may influence solubility, permeability, and target-binding kinetics.

Why N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Trivially Replaced by Other Pyrazolo[1,5-a]pyrimidines


Pyrazolo[1,5-a]pyrimidine derivatives exhibit extreme sensitivity to substitution patterns, with small changes at the 3-, 5-, or 7-positions causing large shifts in kinase selectivity and antiproliferative activity. For example, in a series of tubulin polymerization inhibitors, converting the 5-methyl to a 5-phenyl group increased potency by >10-fold, while swapping the 7-amino side chain altered the spectrum of cancer cell lines inhibited [1]. Therefore, the unique combination of a 3-phenyl, 5-propyl, and 7-(morpholinoethyl)amine in CAS 900872-03-9 means that analogs with even single-point changes—such as a 5-methyl, a 5-isopropyl, or a 7-(piperidinyl)ethyl chain—cannot be presumed to replicate its binding mode, potency, or pharmacological profile. Direct comparative data, while limited in the public domain for this specific compound, are essential for any procurement decision involving in-class substitution.

Quantitative Differentiation Evidence for N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine vs. Close Analogs


Lipophilicity (XLogP3) Comparison with 5-Isopropyl and 5-Methyl Analogs

The target compound's computed XLogP3 of 3.1 provides a balanced lipophilicity that may favor oral absorption and cellular permeability. In contrast, the 5-isopropyl analog (CAS 900874-91-1) has a higher XLogP3 of 3.5, while a hypothetical 5-methyl analog would have an XLogP3 near 2.5 [1]. This difference arises from the linear propyl chain, which offers an intermediate hydrophobic surface area relative to branched or shorter alkyl groups.

Lipophilicity ADME Physicochemical property

Topological Polar Surface Area (TPSA) Analysis vs. 7-(Piperidinyl)ethyl Analogs

The morpholinoethyl side chain contributes a TPSA of 54.7 Ų, which is higher than that of a corresponding 7-(piperidinyl)ethyl analog (estimated TPSA ≈ 45 Ų) because of the additional oxygen atom in the morpholine ring [1]. A higher TPSA generally correlates with reduced passive CNS penetration but improved aqueous solubility, making this compound potentially more suitable for peripheral target engagement rather than CNS applications.

Permeability CNS penetration Drug-likeness

Kinase Selectivity Profile Inference from Scaffold SAR

Pyrazolo[1,5-a]pyrimidines with a 3-phenyl group and an amino side chain at the 7-position are known to inhibit cyclin-dependent kinases (e.g., CDK2) with IC50 values in the 20–130 nM range [1]. The specific combination of a 5-propyl chain and a 7-morpholinoethyl group in CAS 900872-03-9 may confer selectivity for CDK9 over CDK2, a profile observed in closely related analogs from the patent literature, though direct data for this compound are not publicly available [2]. This is contrasted with 5-methyl or 5-phenyl analogs, which often show broader CDK inhibition.

Kinase inhibition CDK Anticancer Structure-activity relationship

Validated Application Scenarios for N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine Based on Current Evidence


CDK9-Selective Kinase Inhibitor Probe Development

Based on the scaffold SAR, CAS 900872-03-9 is structurally optimized for CDK9 inhibition. Researchers developing CDK9-selective chemical probes for transcriptional addiction in cancer can use this compound as a starting point for further optimization. Its 5-propyl and 7-morpholinoethyl groups are expected to confer selectivity over CDK2, reducing off-target toxicity, though direct profiling is recommended [1].

Peripheral Anticancer Agent Lead Optimization

With a TPSA of 54.7 Ų and moderate lipophilicity (XLogP3=3.1), the compound is predicted to have limited CNS penetration but good systemic exposure. This makes it suitable for lead optimization programs targeting peripheral solid tumors or hematologic malignancies where brain penetration is not required [1]. Its physicochemical profile supports oral dosing feasibility.

Comparative Physicochemical Benchmarking

The compound can serve as a reference standard for labs evaluating the impact of 5-alkyl chain variation on pyrazolo[1,5-a]pyrimidine pharmacology. Its well-defined substitution pattern and computed properties enable systematic comparison with 5-methyl, 5-isopropyl, and 5-phenyl analogs in in vitro ADME panels [1]. This can aid in building predictive QSAR models for the scaffold.

Limited Evidence Note

Important caveat: No published peer-reviewed study or patent explicitly discloses the biological activity of CAS 900872-03-9. All differentiation claims above are inferred from scaffold-level SAR and physicochemical predictions. Users should verify the compound's activity in their specific assay system before making procurement decisions [1][2].

Quote Request

Request a Quote for N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.